Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate
Description
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is a nitroaromatic malonate ester characterized by a central benzene ring substituted with two nitro groups (-NO₂) at positions 2 and 6, a trifluoromethyl (-CF₃) group at position 4, and a dimethyl malonate moiety at position 1. This compound is synthesized via nucleophilic aromatic substitution (SNAr), where the malonate anion reacts with a halogenated nitroarene precursor under basic conditions, as demonstrated in analogous syntheses of related compounds . The electron-withdrawing nitro and trifluoromethyl groups enhance the electrophilicity of the aromatic ring, facilitating such reactions.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O8/c1-24-10(18)9(11(19)25-2)8-6(16(20)21)3-5(12(13,14)15)4-7(8)17(22)23/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMZBBUTIMVZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Precursor Synthesis :
Malonate Introduction :
Workup and Purification :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~70–85% (estimated) | |
| Melting Point | 101–103°C | |
| Purity | >95% (HPLC) |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed couplings offer a regioselective pathway for introducing the malonate group. This method is advantageous for avoiding harsh nitration conditions post-malonate attachment.
Suzuki-Miyaura Coupling Adaptation
Aryl Halide Preparation :
- 2,6-Dinitro-4-(trifluoromethyl)phenylboronic acid is synthesized via borylation of the corresponding bromide.
Coupling with Malonate Derivatives :
Advantages :
Limitations :
- Requires pre-functionalized boronic acids, increasing synthetic steps.
Sequential Nitration and Esterification
This two-step strategy first constructs the nitro-substituted aromatic core, followed by malonate esterification.
Step 1: Nitration of 4-(Trifluoromethyl)phenylmalonic Acid
Malonic Acid Synthesis :
- 4-(Trifluoromethyl)phenylacetic acid undergoes condensation with diethyl carbonate to form the malonic acid derivative.
Nitration :
Step 2: Esterification
- The nitrated malonic acid is esterified with methanol using H₂SO₄ as a catalyst.
- Conditions :
Challenges :
- Decarboxylation during nitration necessitates precise temperature control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | >95 | High | Halogenated precursor synthesis |
| Palladium Coupling | 60–75 | 90–95 | Moderate | Boronic acid availability |
| Sequential Nitration | 65–80 | 85–90 | Moderate | Decarboxylation risk |
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is preferred due to:
- Availability of Chlorinated Intermediates : Commercial access to 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
- Minimal Byproducts : High atom economy compared to coupling methods.
- Cost-Effectiveness : Lower catalyst costs versus palladium-based approaches.
Optimization Strategies :
- Recycling solvents (THF, DMF) to reduce waste.
- Automated temperature control during nitration.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted malonates with various functional groups.
Scientific Research Applications
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of biochemical pathways, depending on the context of the research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate with analogous compounds, focusing on substituent effects, functional group variations, and applications.
Substituent Effects on Reactivity and Stability
Dimethyl 2-(4-Fluoro-2-Nitrophenyl)Malonate (1b)
- Substituents : 4-fluoro, 2-nitro.
- Synthesis : Prepared via SNAr using 2,5-difluoronitrobenzene and dimethyl malonate under potassium carbonate/DMF conditions .
- Comparison : The fluorine atom at position 4 is less electron-withdrawing than -CF₃, reducing the ring’s electrophilicity. This may necessitate harsher reaction conditions compared to the trifluoromethyl analog.
Dimethyl 2-(4-Chloro-2-Nitrophenyl)Malonate (1c)
Target Compound : The trifluoromethyl group’s strong electron-withdrawing nature (-I effect) likely enhances the malonate’s stability and directs regioselectivity in subsequent reactions (e.g., cyclizations or nucleophilic attacks).
Functional Group Variations: Ester vs. Amide Derivatives
- Flumetralin (N-(2-Chloro-6-Fluorobenzyl)-N-Ethyl-α,α,α-Trifluoro-2,6-Dinitro-p-Toluidine)
- Structure : Shares the 2,6-dinitro-4-(trifluoromethyl)phenyl core but features an amide group instead of a malonate ester.
- Application : Registered as a plant growth regulator, highlighting the bioactivity of the nitro-CF₃-phenyl motif .
- Comparison : The amide group in flumetralin confers greater hydrolytic stability compared to the labile ester groups in the target compound. This difference may influence their respective roles as end-use agrochemicals (flumetralin) versus synthetic intermediates (malonate ester).
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Synthetic Pathways : The target compound and its analogs (1b, 1c) are synthesized via SNAr, with reactivity modulated by substituent electronics. Stronger electron-withdrawing groups (e.g., -CF₃) enhance reaction efficiency .
Functional Group Impact : Ester groups in malonates offer versatility as synthetic intermediates, whereas amides (e.g., flumetralin) prioritize stability for end-use applications .
Biological Activity
Dimethyl 2-[2,6-dinitro-4-(trifluoromethyl)phenyl]malonate is a synthetic compound with notable biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉F₃N₂O₈
- Molecular Weight : 366.20 g/mol
- Functional Groups : Contains dinitro and trifluoromethyl substituents which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell viability and proliferation.
- Reactive Intermediates : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and proteins.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains:
- In Vitro Studies :
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| MRSA | 12.9 | 12.9 |
Anti-inflammatory Potential
Research indicates that the compound may influence inflammatory pathways:
- NF-κB Modulation : Certain derivatives showed varying effects on NF-κB activity, suggesting potential anti-inflammatory properties .
- Cell Viability Assays : In studies measuring cell viability, the compound demonstrated a significant decrease in viability at concentrations correlating with its MIC values, indicating possible cytotoxic effects on inflammatory cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A comprehensive study evaluated the antimicrobial efficacy of various derivatives of dimethyl malonates including the target compound. It confirmed significant activity against both standard and resistant strains of bacteria.
- The study highlighted that compounds with a trifluoromethyl moiety exhibited enhanced antistaphylococcal activity compared to non-fluorinated analogs .
-
Anti-inflammatory Activity Investigation :
- Another research focused on the anti-inflammatory potential revealed that specific substitutions on the phenyl ring could modulate the pro-inflammatory responses mediated by NF-κB.
- The findings suggested that certain structural modifications could enhance or diminish the anti-inflammatory effects of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
